molecular formula C18H19N3O6S B2846743 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 896312-18-8

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2846743
CAS No.: 896312-18-8
M. Wt: 405.43
InChI Key: JMCDYBLOZHRQOD-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a specialized chemical compound designed for neuroscience and pharmacology research, particularly in the study of voltage-gated sodium channels (VGSCs). This 5-oxopyrrolidine derivative is of significant interest to researchers investigating novel approaches to pain disorders, cough disorders, and chronic itch disorders, given the role of specific sodium channel subtypes in these conditions . Voltage-gated sodium channels are ubiquitous in the central and peripheral nervous system and mediate the selective influx of sodium ions that is critical for initiating and propagating action potentials in excitable cells . Among the various subtypes, Nav1.8 voltage-gated sodium ion channels are expressed primarily in sensory neurons, which are responsible for conveying information to the spinal cord, and are believed to play a key role in neuropathic pain, chronic itch, and inflammatory pain perception . Inhibitors of Nav1.8 channel activity are therefore investigated for their potential therapeutic utility in a range of maladies, including neurodegeneration, epilepsy, inflammatory pain, and post-operative pain . This compound is provided for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-2-27-16-7-3-14(4-8-16)20-12-13(11-18(20)22)19-28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,13,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDYBLOZHRQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrrolidinone Ring : Contributes to the stability and biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity, aiding in cellular penetration.
  • Nitrobenzenesulfonamide Moiety : Implicated in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness at concentrations as low as 10 µg/mL against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:

  • HeLa Cells : Exhibited a reduction in cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment.
  • Mechanism : The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionPotential inhibition of bacterial enzymes

Case Study: Anticancer Efficacy in vivo

A recent study evaluated the anticancer efficacy of the compound in a mouse model bearing xenografted tumors. The results indicated:

  • Tumor Growth Inhibition : A significant reduction in tumor size (up to 60%) was observed after treatment with the compound at a dosage of 10 mg/kg body weight for two weeks.
  • Survival Rate Improvement : The survival rate of treated mice was significantly higher compared to controls, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Alkoxy-Substituted Analogues

Compounds with analogous alkoxy-substituted aromatic systems (e.g., methoxy, ethoxy, propoxy) exhibit distinct physicochemical and pharmacological profiles. For example:

Compound Name Substituent (R) Core Structure Key Properties/Activities Reference
N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide Ethoxy Benzamide Enhanced lipophilicity (logP ~3.2)
N-[(2S)-3-(4-Methoxyphenyl)-...]benzamide Methoxy Benzamide Moderate solubility (25 µM in PBS)
N-{(2S)-3-[4-(Propan-2-yloxy)phenyl]-...}benzamide Isopropoxy Benzamide Reduced metabolic stability (t₁/₂ = 2h)
Target Compound (N-(1-(4-ethoxyphenyl)-...)sulfonamide Ethoxy Pyrrolidinone-sulfonamide Unknown activity; predicted high LogD (~2.8)

Key Observations :

  • Ethoxy vs.
  • Sulfonamide vs. Benzamide : The sulfonamide group in the target compound introduces strong electron-withdrawing effects, which could modulate receptor-binding kinetics compared to benzamide derivatives .
Conformational Analysis of the Pyrrolidinone Ring

The puckering of the pyrrolidinone ring in the target compound can be analyzed using Cremer-Pople coordinates . For a planar ring, puckering amplitude (q) and phase angle (φ) are near zero. However, steric interactions from the 4-ethoxyphenyl substituent likely induce non-planar distortions (e.g., envelope or twist conformations), altering binding site compatibility compared to flatter heterocycles like benzene or pyridine.

Comparison with Sulfonamide Derivatives

The compound in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares the sulfonamide motif but differs in core structure (pyrazolo-pyrimidine vs. pyrrolidinone) and substituents (fluoro vs. nitro). Key differences include:

  • Melting Points : The fluorinated sulfonamide in has a melting point of 175–178°C , whereas the target compound’s melting point is unreported.

Research Findings and Gaps

  • Structural Data: No crystallographic or NMR data for the target compound is available in the provided evidence, limiting conformational and electronic comparisons.
  • Biological Activity : While benzamide analogues in are implied to have pharmacological relevance (e.g., enzyme inhibition), the target compound’s activity remains unstudied.
  • Synthetic Routes : outlines Suzuki coupling for sulfonamide synthesis , which may be applicable to the target compound, but specifics are lacking.

Q & A

Q. What are the standard synthetic routes for N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the pyrrolidinone core via cyclization of precursor amines and ketones.
  • Sulfonylation : Introduction of the 4-nitrobenzenesulfonamide group using sulfonyl chlorides under basic conditions (e.g., triethylamine).
  • Functionalization : Ethoxyphenyl substitution via nucleophilic aromatic substitution or palladium-catalyzed coupling. Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For example, anhydrous dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common reagents for coupling steps .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
CyclizationEthanol, reflux, 12 hPyrrolidinone core formation
Sulfonylation4-Nitrobenzenesulfonyl chloride, DMF, 0–5°CSulfonamide group introduction
Functionalization4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Aromatic substitution

Q. What analytical techniques are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton and carbon environments, particularly the ethoxyphenyl and sulfonamide moieties.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 446.48).
  • X-ray Crystallography : Resolves bond lengths, angles, and ring puckering (e.g., using SHELXL for refinement ).
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric or UV-Vis methods.
  • Stability : Monitored under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to track degradation products.
  • Critical Note : The nitro group may reduce stability in reducing environments, requiring inert atmospheres for long-term storage .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) affect coupling efficiency in ethoxyphenyl substitution.
  • Solvent Optimization : Anhydrous DMF enhances solubility of intermediates, while toluene improves selectivity in cyclization.
  • Workflow : Use design of experiments (DoE) to systematically vary parameters and analyze outcomes via HPLC .

Q. How can structural ambiguities in the pyrrolidinone ring be resolved?

  • Crystallographic Refinement : SHELXL refines X-ray data to resolve puckering coordinates (amplitude and phase angles) and confirm nonplanar ring conformations .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to experimental data.
  • Dynamic NMR : Detects ring-flipping barriers in solution phase at variable temperatures .

Q. How do researchers address conflicting bioactivity data across different assays?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies).
  • Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity.
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., autotaxin) using crystal structures (PDB ID: 3NK8).
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with sulfonamide groups).
  • MD Simulations : Assess binding stability over 100-ns trajectories to filter false-positive docking hits .

Q. Table 2: Key Pharmacological Parameters

ParameterMethodTypical ValueReference
IC₅₀ (Enzyme X)Fluorescence polarization assay120 ± 15 nM
LogPShake-flask method2.8
Plasma StabilityHPLC (37°C, 24 h)>90% remaining

Q. How is the nitro group’s reactivity exploited for further derivatization?

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for peptide coupling.
  • Electrophilic Substitution : Nitro-directed functionalization (e.g., bromination) modifies the aromatic ring.
  • Photochemical Reactions : UV irradiation generates nitrenes for crosslinking studies .

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